Ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate
Description
Ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate is a β-keto ester featuring a phenyl ring substituted with a fluorine atom at the meta position and a methoxy group at the para position relative to the ketone. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The electron-withdrawing fluorine and electron-donating methoxy groups create a unique electronic environment, influencing reactivity and applications in medicinal chemistry .
Properties
Molecular Formula |
C12H13FO4 |
|---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C12H13FO4/c1-3-17-12(15)7-11(14)8-4-9(13)6-10(5-8)16-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
BSFJBEOFSWDDLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC(=C1)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate typically involves the following steps :
Starting Material: 3-Fluoro-5-methoxyphenol.
Reaction with Ethyl Chloroacetate: Dissolve 3-Fluoro-5-methoxyphenol in ethanol and add sodium hydroxide. Stir the mixture at room temperature for 30 minutes. Add ethyl chloroacetate and stir at room temperature for 24 hours.
Acidification and Extraction: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.
Purification: Wash the organic layer with water and brine, dry over sodium sulfate, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the ethyl ester of (3-Fluoro-5-methoxyphenyl)oxo-acetic acid as a white solid (yield70%).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Mechanism of Action
The specific mechanism of action for Ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate is not well-documented. its effects are likely mediated through interactions with molecular targets and pathways involved in its biological activities. Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
Table 1: Substituent Comparison of Ethyl 3-Oxopropanoate Derivatives
Key Observations :
Key Observations :
- Yields for β-keto esters vary based on substituent reactivity. Electron-deficient aromatic rings (e.g., nitro derivatives in ) often require harsher conditions, reducing yields .
- The methoxy group’s EDG nature (as in ) facilitates condensation reactions, improving yields compared to EWG-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
